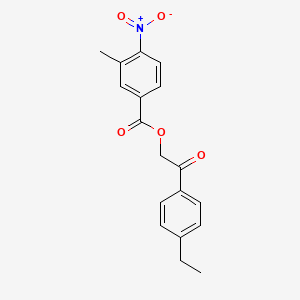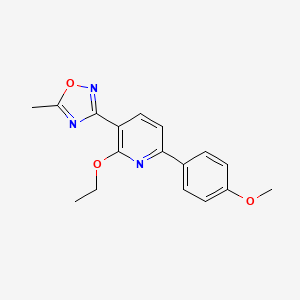
N-(2-chlorobenzyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as CBT-1 and has been studied extensively for its biological and chemical properties. In
Mechanism of Action
CBT-1 acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, CBT-1 increases the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission. This mechanism of action has been extensively studied and has been shown to be effective in various animal models of dopamine-related disorders.
Biochemical and Physiological Effects:
CBT-1 has been shown to have significant biochemical and physiological effects in various animal models. In addition to its effects on dopamine neurotransmission, CBT-1 has been shown to increase the levels of other neurotransmitters such as norepinephrine and serotonin. It also has potent anti-inflammatory and neuroprotective effects that make it a promising candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of CBT-1 is its selectivity and potency as a dopamine transporter inhibitor. This makes it an ideal candidate for the development of drugs that target dopamine-related disorders. However, there are also some limitations to its use in lab experiments. CBT-1 has a relatively short half-life, which makes it difficult to study its long-term effects in vivo. It also has poor solubility in aqueous solutions, which can limit its bioavailability.
Future Directions
Despite its limitations, CBT-1 has significant potential for future research and development. One of the main future directions for CBT-1 is the development of drugs that target dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction. Another future direction is the study of its anti-inflammatory and neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis. Additionally, there is potential for the development of new synthesis methods that can improve the yield and purity of CBT-1.
Synthesis Methods
The synthesis of CBT-1 involves the reaction of 2-chlorobenzylamine with 2-methyl-2-thiazoline-4-carboxylic acid in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure CBT-1. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Scientific Research Applications
CBT-1 has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary research applications of CBT-1 is its use as a potent and selective inhibitor of the dopamine transporter. This makes it a promising candidate for the development of drugs that target dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5,5-dimethyl-4H-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2S/c1-12(2)8-15-11(16-12)14-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHCSYLFCIVZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)

![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5830552.png)
![N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)




![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)

![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)
